

# FTIR absorption bands for 3'-Chloro-3-(3-methylphenyl)propiophenone

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## Compound of Interest

**Compound Name:** 3'-Chloro-3-(3-methylphenyl)propiophenone

**CAS No.:** 898790-63-1

**Cat. No.:** B3023736

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## FTIR Analysis Guide: 3'-Chloro-3-(3-methylphenyl)propiophenone

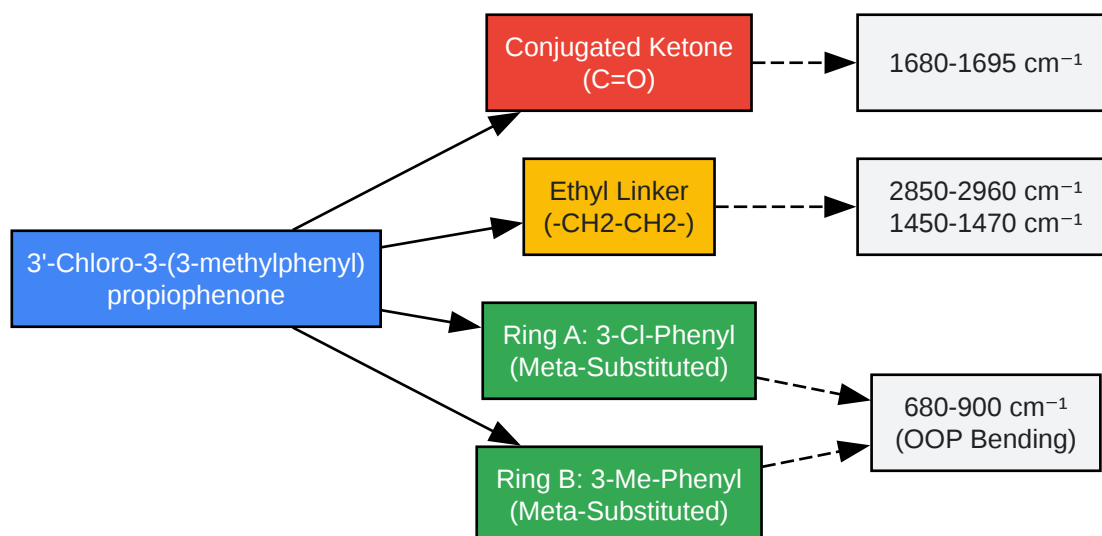
### Compound Architecture & Spectroscopic Significance

**3'-Chloro-3-(3-methylphenyl)propiophenone** is a diaryl ketone intermediate characterized by a "meta-meta" substitution pattern. Its structure links a 3-chlorophenyl moiety and a 3-tolyl moiety via a saturated ethyl-carbonyl bridge.

- Core Scaffold: Propiophenone (dihydrochalcone derivative).
- Key Functional Groups: Conjugated Ketone, Aryl Chloride, Aryl Methyl, Methylene Linker.
- Critical QC Challenge: Distinguishing the meta-chloro substitution from ortho- or para-isomers (common synthesis impurities) using the fingerprint region.

## Structural Visualization

The following diagram outlines the structural moieties and their corresponding spectral domains.



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Figure 1: Correlation of structural moieties to diagnostic infrared frequency domains.

## Detailed Absorption Band Analysis

The following data is synthesized from fragment analysis of 3-chloropropiophenone and 3-methyl-dihydrochalcone derivatives.

### Primary Diagnostic Bands (Functional Group Region)

Functional Group	Mode of Vibration	Frequency (cm <sup>-1</sup> )	Intensity	Diagnostic Note
Aryl C-H	Stretching ( )	3030 – 3080	Weak	Diagnostic for aromaticity; appears as a shoulder above 3000 cm <sup>-1</sup> .
Alkyl C-H	Stretching ( )	2920 – 2960 (asym) 2850 – 2870 (sym)	Medium	Differentiates the ethyl linker and methyl group from purely aromatic analogs.
Ketone (C=O)	Stretching	1680 – 1690	Strong	Lower than aliphatic ketones (1715 cm <sup>-1</sup> ) due to conjugation with the 3-Cl-phenyl ring. The meta-Cl exerts a weak inductive effect, slightly raising frequency vs. unsubstituted propiophenone (~1680 cm <sup>-1</sup> ).
Aromatic Ring	C=C Stretching	1575 – 1595 1470 – 1485	Med-Strong	The "breathing" modes of the benzene rings. Splitting often occurs due to the two distinct rings.

## Fingerprint Region (Isomer Discrimination)

This region is critical for validating the meta-substitution pattern against potential para or ortho impurities.

Structural Feature	Mode of Vibration	Frequency (cm <sup>-1</sup> )	Specificity
3-Substituted Ring (Cl)	C-H OOP Bending	780 – 790 680 – 690	Meta-substitution typically shows bands near 780 and 690 cm <sup>-1</sup> . Para would show a strong band ~810-840 cm <sup>-1</sup> .
3-Substituted Ring (Me)	C-H OOP Bending	770 – 785 700 – 710	Overlap with the Cl-ring bands is likely, creating a complex multiplet in the 680–800 cm <sup>-1</sup> zone.
Aryl-Cl	Stretching	1070 – 1085	Often weak/obscured but distinct from C-H in-plane bends.

## Comparative Performance Guide

This section compares FTIR utility against alternative analytical techniques and structural analogs for QC workflows.

### Comparison A: FTIR vs. NMR for Routine QC

Objective: Determine the most efficient method for batch release.

Feature	FTIR (ATR Method)	1H NMR (400 MHz)	Verdict
Sample Prep	Minimal (Solid/Oil direct)	Dissolution in required	FTIR Wins (Speed)
Isomer Specificity	High (Fingerprint region is unique)	Very High (Coupling constants values)	NMR Wins (Resolution)
Cost Per Run	Negligible	High (Solvents, Deuterium)	FTIR Wins (Cost)
Throughput	< 2 mins/sample	10-15 mins/sample	FTIR Wins (Volume)

Conclusion: Use NMR for structural characterization of the first batch. Use FTIR for routine purity confirmation of subsequent batches, creating a "Golden Reference" spectrum to match against.

## Comparison B: Distinguishing from Impurities (Regioisomers)

Objective: Can FTIR detect the 4'-Chloro isomer (para) impurity?

- 3'-Chloro (Meta - Target): Shows C-H Out-of-Plane (OOP) bending bands at 690 & 780  $\text{cm}^{-1}$ .
- 4'-Chloro (Para - Impurity): Shows a single, intense C-H OOP band at 810–840  $\text{cm}^{-1}$ .
- Result: If a strong peak appears  $>800 \text{ cm}^{-1}$ , the sample is contaminated with the para-isomer. FTIR is highly effective here.

## Experimental Protocol: ATR-FTIR Acquisition

To ensure reproducibility, follow this self-validating protocol.

### Materials

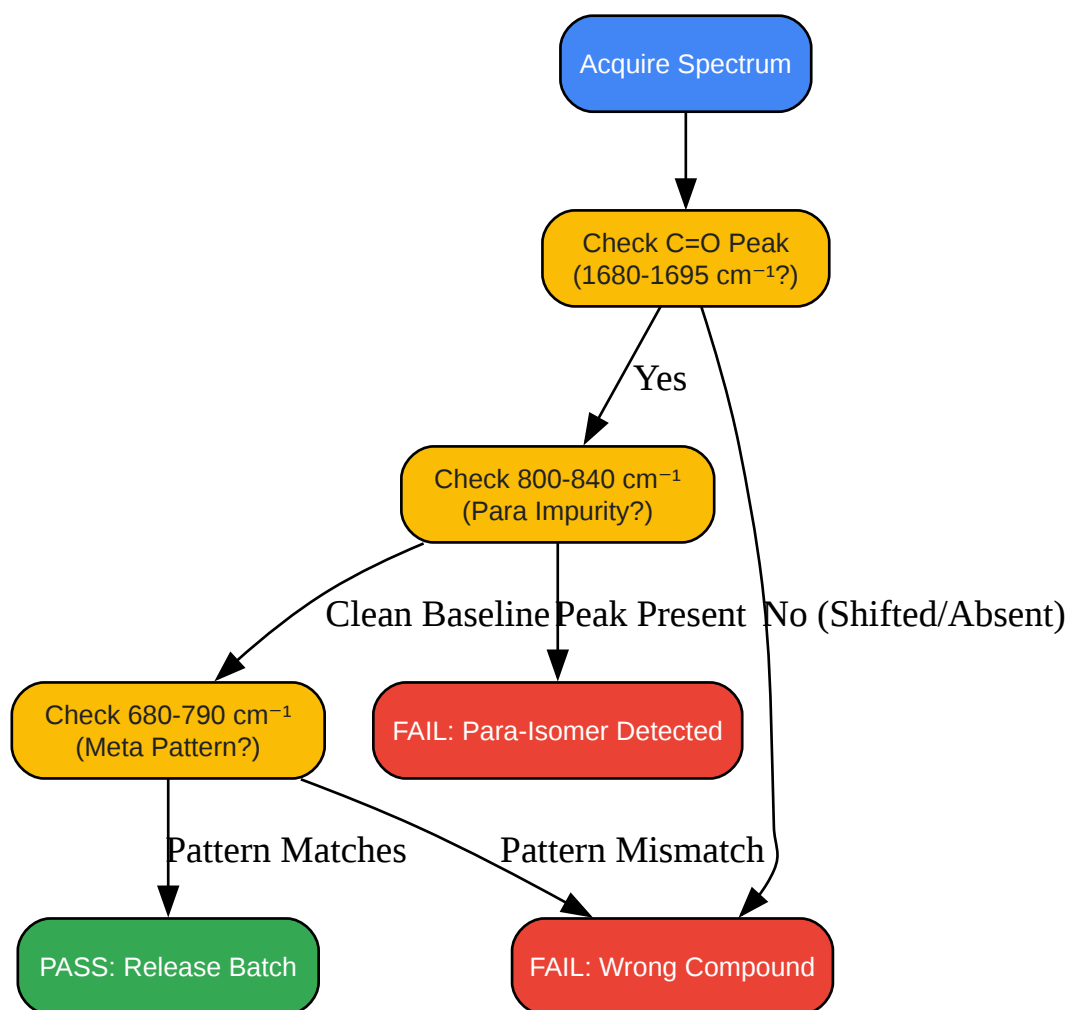
- Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

- Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.
- Solvent: Isopropanol (for cleaning).

## Step-by-Step Workflow

- Background Collection: Clean crystal with isopropanol. Collect air background (32 scans, 4  $\text{cm}^{-1}$  resolution). Validation: Ensure  $\text{CO}_2$  doublet (2350  $\text{cm}^{-1}$ ) is minimized.
- Sample Loading:
  - If Solid: Place ~5 mg of powder on the crystal center. Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80-100 N).
  - If Oil: Place 1 drop to cover the crystal active area. No pressure required.
- Acquisition: Scan sample (32 scans, 4  $\text{cm}^{-1}$  resolution).
- Processing: Apply Automatic Baseline Correction. Normalize highest peak (usually C=O at ~1685  $\text{cm}^{-1}$ ) to 100% T or 1.0 A.
- Validation Check: Verify presence of the "Meta-Twin" peaks in the 680–800  $\text{cm}^{-1}$  region.

## QC Decision Tree



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Figure 2: Logical decision tree for batch release based on spectral features.

## References

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- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [\[1\]](#) (Authoritative text for C-H OOP bending rules).
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- Sonneck, M., et al. (2015).[3] Crystal structure and synthesis of 3-chloropropiophenone derivatives. IUCrData.[3] Available at: [\[Link\]](#)[3]

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## Sources

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- 2. 3'-CHLORO-3-(3-METHYLPHENYL)PROPIOPHENONE CAS#: 898790-63-1 [[m.chemicalbook.com](https://m.chemicalbook.com)]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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